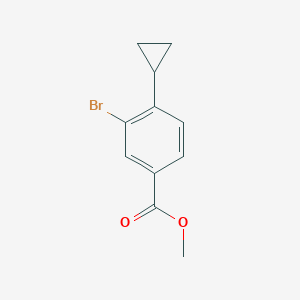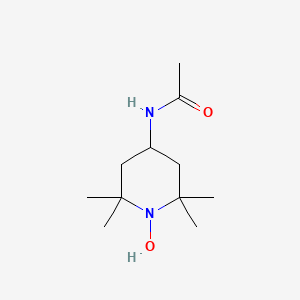
5-Chlorobiphenyl-2-boronic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chlorobiphenyl-2-boronic Acid is a boronic acid derivative with the molecular formula C12H10BClO2 and a molecular weight of 232.47 g/mol . This compound is part of the boronic acid series and is known for its luminescent properties, making it useful in organic electroluminescent materials and devices .
Méthodes De Préparation
The synthesis of 5-Chlorobiphenyl-2-boronic Acid typically involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction employs a palladium catalyst and an organoboron reagent under mild and functional group-tolerant conditions . The general procedure involves the reaction of 5-chlorobiphenyl with a boronic acid derivative in the presence of a base such as potassium carbonate and a palladium catalyst like Pd(PPh3)4. The reaction is usually carried out in an organic solvent such as toluene or ethanol at elevated temperatures .
Analyse Des Réactions Chimiques
5-Chlorobiphenyl-2-boronic Acid undergoes several types of chemical reactions, including:
Suzuki–Miyaura Coupling: This reaction forms carbon-carbon bonds and is catalyzed by palladium.
Substitution: The boronic acid group can be substituted with various electrophiles under appropriate conditions.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and oxidizing agents such as hydrogen peroxide . The major products formed from these reactions depend on the specific conditions and reagents used but often include biphenyl derivatives and phenols .
Applications De Recherche Scientifique
5-Chlorobiphenyl-2-boronic Acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 5-Chlorobiphenyl-2-boronic Acid primarily involves its ability to form stable complexes with diols and other nucleophiles. This property is exploited in various applications, such as sensing and enzyme inhibition . The boronic acid group can undergo reversible covalent bonding with diols, which is a key feature in its use as a sensor .
Comparaison Avec Des Composés Similaires
5-Chlorobiphenyl-2-boronic Acid can be compared with other boronic acid derivatives such as:
Phenylboronic Acid: Similar in structure but lacks the chlorine substituent, making it less reactive in certain applications.
4-Formylphenylboronic Acid: Contains a formyl group, which provides different reactivity and applications in organic synthesis.
5-Chloro-2-hydroxyphenylboronic Acid: Similar in structure but contains a hydroxyl group, which can influence its reactivity and applications.
The uniqueness of this compound lies in its combination of a chlorine substituent and a boronic acid group, which provides distinct reactivity and applications in various fields .
Propriétés
Numéro CAS |
2226739-30-4 |
|---|---|
Formule moléculaire |
C12H10BClO2 |
Poids moléculaire |
232.47 g/mol |
Nom IUPAC |
(4-chloro-2-phenylphenyl)boronic acid |
InChI |
InChI=1S/C12H10BClO2/c14-10-6-7-12(13(15)16)11(8-10)9-4-2-1-3-5-9/h1-8,15-16H |
Clé InChI |
USYCVMIVHUOLLP-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C(C=C(C=C1)Cl)C2=CC=CC=C2)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(8-Phenyl-1,4-dioxaspiro[4.5]decan-8-YL)methanamine](/img/structure/B8817789.png)
![4-fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic Acid](/img/structure/B8817792.png)



![tert-butyl N-[1-(oxiran-2-yl)-2-phenylethyl]carbamate](/img/structure/B8817809.png)








